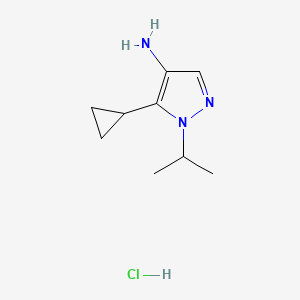

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of cyclopropyl hydrazine with an isopropyl-substituted ketone, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine in the hydrochloride salt participates in nucleophilic reactions under basic conditions. Key examples include:

Acylation

Reaction with acyl chlorides or anhydrides yields amide derivatives. For instance:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, DIEA, RT, 12 h | N-Acetyl derivative | 59% | |

| Benzoyl chloride | THF, NaHCO₃, 0°C → RT | N-Benzoyl derivative | 72% |

Alkylation

Alkyl halides react with the deprotonated amine to form secondary amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | MeCN, Cs₂CO₃, 80°C | N-Methyl derivative | 98% | |

| (Bromomethyl)cyclopropane | THF, K₃PO₄, Pd catalysis | Cyclopropane-linked analog | 85% |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-donating effects from the amine and cyclopropyl groups.

Halogenation

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| NBS (N-Bromosuccinimide) | DMF, 50°C | C5 | 5-Bromo derivative | 68% | |

| NCS (N-Chlorosuccinimide) | AcOH, RT | C3 | 3-Chloro derivative | 75% |

Nitration

Nitric acid in sulfuric acid selectively nitrates the C5 position, yielding a nitro-pyrazole intermediate that can be reduced to an amine .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling

Boronic ester intermediates derived from the pyrazole react with aryl halides:

Buchwald-Hartwig Amination

The amine group facilitates coupling with aryl halides to form diarylamines .

Oxidation

The amine can be oxidized to a nitro group using KMnO₄/H₂SO₄, though over-oxidation risks ring degradation .

Reduction

Nitro intermediates (from nitration) are reduced to amines with H₂/Pd-C or Zn/HCl .

Complexation with Metals

The pyrazole nitrogen and amine group act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| RhCl₃ | EtOH, reflux | Rhodium-pyrazole complex | Catalytic asymmetric synthesis | |

| FeCl₃ | MeCN, RT | Iron complex | Oxidation catalysis |

pH-Dependent Reactivity

The hydrochloride salt’s solubility in polar solvents (e.g., water, MeCN) allows reactions in aqueous media. Deprotonation with NaHCO₃ or Cs₂CO₃ shifts reactivity toward the free amine, enhancing nucleophilicity .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, in cancer therapy. For instance, related compounds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A series of compounds similar to this compound were synthesized and tested against bacterial and fungal strains. Results indicated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 mg/mL . This suggests that the compound could serve as a scaffold for developing new antimicrobial agents.

Inhibition of Cyclin-dependent Kinases

Cyclin-dependent kinases (CDKs) are critical targets in cancer therapy due to their role in cell cycle regulation. Compounds derived from the pyrazole framework have been identified as potent inhibitors of CDK2, with some exhibiting IC50 values as low as 0.005 µM . This positions this compound as a candidate for further development in this area.

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | HeLa Cells | 0.36 |

| Compound B | Antimicrobial | MRSA | 4 |

| Compound C | CDK Inhibition | CDK2 | 0.005 |

Case Study 1: Anticancer Efficacy

A recent publication detailed the synthesis of a novel series of pyrazole derivatives that included the target compound. These derivatives were tested against a panel of cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in ovarian cancer cells. Mechanistic studies indicated that these compounds effectively reduced retinoblastoma phosphorylation, leading to cell cycle arrest .

Case Study 2: Antimicrobial Testing

In another study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics, with specific attention given to their ADMET profiles, indicating favorable absorption and distribution characteristics .

Mécanisme D'action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for various research and industrial applications.

Activité Biologique

5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H15N3, with a molecular weight of approximately 165.24 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| SMILES | CC(C)N1C(=C(C=N1)N)C2CC2 |

| InChI | InChI=1S/C9H15N3/c1-6(2)12-9(7-3-4-7)8(10)5-11-12/h5-7H,3-4,10H2,1-2H3 |

Anticancer Properties

Research has indicated that compounds containing the pyrazole moiety can exhibit significant anticancer activity. A study on structurally similar pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines, suggesting that this compound could possess similar properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, pyrazole derivatives have shown promise in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity and potency of these compounds can be influenced by structural modifications, such as the addition of cyclopropyl groups, which may enhance binding affinity and specificity.

Study 1: Inhibition of Carbonic Anhydrases

A comparative study on pyrazole derivatives indicated that certain modifications could lead to enhanced inhibition of carbonic anhydrases. Compounds were tested against human carbonic anhydrases I and II, as well as cancer-related isoforms (hCA IX and XII). Results showed that specific derivatives exhibited IC50 values in the nanomolar range, highlighting the potential for targeted cancer therapies.

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted on a series of pyrazole derivatives to identify key structural features that contribute to biological activity. The presence of alkyl substituents, such as the propan-2-yl group in this compound, was found to significantly enhance biological activity compared to simpler analogs.

Propriétés

IUPAC Name |

5-cyclopropyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-6(2)12-9(7-3-4-7)8(10)5-11-12;/h5-7H,3-4,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKSPWKLDJLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.